![molecular formula C13H24N2O4S B7557042 2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557042.png)
2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid
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Overview
Description
2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid, also known as CMPF, is a sulfonamide derivative that has gained attention in recent years due to its potential applications in scientific research. This compound is a white crystalline powder that is soluble in water and organic solvents. CMPF has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Mechanism of Action
The mechanism of action of 2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the production of pro-inflammatory mediators. 2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and improve insulin sensitivity. Additionally, 2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid has been shown to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid in lab experiments is its high solubility in water and organic solvents, which makes it easy to work with. Additionally, 2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid has been shown to have low toxicity and is well tolerated in animal models. However, one limitation of using 2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid in lab experiments is its high cost, which may limit its widespread use.
Future Directions
There are many potential future directions for research on 2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid and its potential applications in cancer therapy and diabetes treatment. Finally, the development of new synthetic methods for 2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid may help to reduce its cost and make it more widely available for scientific research.
Synthesis Methods
2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid can be synthesized by the reaction of cyclohexylmethylamine, cyclopropylmethylamine, and methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent, such as dichloromethane, at room temperature. After the reaction is complete, the product is purified by recrystallization from a suitable solvent.
Scientific Research Applications
2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid has been found to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
properties
IUPAC Name |
2-[[cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4S/c1-14(12-5-3-2-4-6-12)20(18,19)15(10-13(16)17)9-11-7-8-11/h11-12H,2-10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSSMHGQXUHDCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)N(CC2CC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid |
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